molecular formula C21H27ClFN3O3S B2957129 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride CAS No. 1185026-82-7

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride

Cat. No.: B2957129
CAS No.: 1185026-82-7
M. Wt: 455.97
InChI Key: ODOJWXHTTMEDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H27ClFN3O3S and its molecular weight is 455.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity

  • Cytotoxic activity against cancer cell lines : Sulfonamide derivatives, including compounds structurally related to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride, have been studied for their potential anticancer activity. For instance, similar compounds exhibited potent activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines (Ghorab et al., 2015).

Antimicrobial Activity

  • Synthesis and microbial studies : Derivatives with structural similarities have been synthesized and assessed for their antibacterial and antifungal activities, indicating a potential in microbial research (Patel & Agravat, 2007).

Metabolic Stability

  • Investigations on metabolic stability : Studies have been conducted to explore the metabolic stability of similar compounds, focusing on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors (Stec et al., 2011).

Sulfonation in Chemical Carcinogenesis

  • Role in chemical carcinogenesis : The role of sulfonation in the metabolism of aromatic amines and its relevance to chemical carcinogenesis has been a subject of research, providing insights into the metabolic pathways of related compounds (Mulder & Meerman, 1983).

Antimalarial Activity

  • Antimalarial and COVID-19 drug research : Sulfonamide derivatives have been theoretically investigated for their antimalarial activity and explored for potential application as COVID-19 drugs, using computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Enzyme Inhibitory Potential

  • Enzyme inhibitory activities : New sulfonamides with benzodioxane and acetamide moieties have been synthesized and tested for their inhibitory activities against enzymes like α-glucosidase and acetylcholinesterase, indicating potential therapeutic applications (Abbasi et al., 2019).

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-(4-fluorophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S.ClH/c22-20-8-6-18(7-9-20)16-21(26)23-10-15-29(27,28)25-13-11-24(12-14-25)17-19-4-2-1-3-5-19;/h1-9H,10-17H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOJWXHTTMEDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.